3-Methylbenzene-1-sulfinic acid
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Overview
Description
3-Methylbenzene-1-sulfinic acid is an organic compound that belongs to the class of sulfinic acids. It is characterized by the presence of a sulfinic acid group (-SO2H) attached to the fifth position of the toluene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbenzene-1-sulfinic acid can be synthesized through several methods. One common method involves the sulfonation of toluene using concentrated sulfuric acid, followed by reduction of the resulting sulfonic acid to the sulfinic acid. The reaction conditions typically involve:
Sulfonation: Toluene is treated with concentrated sulfuric acid at elevated temperatures to form toluene-5-sulfonic acid.
Industrial Production Methods
Industrial production of toluene-5-sulfinic acid follows similar synthetic routes but on a larger scale. The process involves:
Sulfonation: Large-scale sulfonation of toluene using sulfuric acid in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to toluene-5-sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be further reduced to toluene-5-sulfinic acid using reducing agents like zinc dust.
Substitution: The sulfinic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, hydrochloric acid.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products Formed
Oxidation: Toluene-5-sulfonic acid.
Reduction: this compound.
Substitution: Various substituted toluene derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methylbenzene-1-sulfinic acid has several applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfinic acids.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of toluene-5-sulfinic acid involves its reactivity as a sulfinic acid. It can act as a nucleophile in substitution reactions, where the sulfinic acid group attacks electrophilic centers. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.
Benzenesulfonic acid: Lacks the methyl group present in toluene-5-sulfinic acid.
Sulfanilic acid: Contains an amino group in addition to the sulfonic acid group.
Uniqueness
3-Methylbenzene-1-sulfinic acid is unique due to the position of the sulfinic acid group on the toluene ring, which imparts distinct reactivity and properties compared to its isomers and related compounds .
Properties
Molecular Formula |
C7H8O2S |
---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
3-methylbenzenesulfinic acid |
InChI |
InChI=1S/C7H8O2S/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
IMMPLAUVBYOSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)O |
Origin of Product |
United States |
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